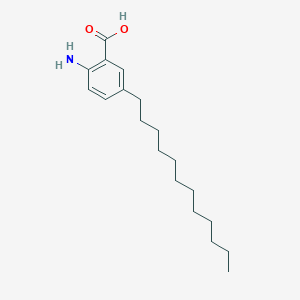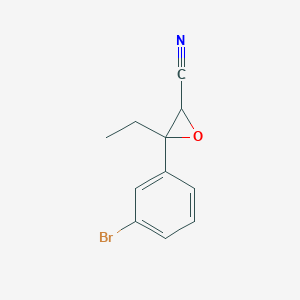
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate typically involves the reaction of cyanuric chloride with methanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms on the cyanuric chloride are replaced by methoxy groups. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents and bases, as well as the reaction temperature and time, are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Amines: For nucleophilic substitution to form amine derivatives.
Alcohols: For the formation of ether derivatives.
Thiols: For the formation of thioether derivatives.
Bases: Such as sodium hydroxide or potassium carbonate, to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example:
Amines: Form amine-substituted triazines.
Alcohols: Form ether-substituted triazines.
Thiols: Form thioether-substituted triazines.
Scientific Research Applications
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of herbicides, dyes, and polymer stabilizers.
Mechanism of Action
The mechanism of action of methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Similar in structure but with a methoxy group instead of a carboxylate group.
2,4-Dichloro-6-alkoxy-1,3,5-triazines: A class of compounds with varying alkoxy groups.
Uniqueness
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other triazine derivatives .
Properties
Molecular Formula |
C5H3Cl2N3O2 |
|---|---|
Molecular Weight |
208.00 g/mol |
IUPAC Name |
methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate |
InChI |
InChI=1S/C5H3Cl2N3O2/c1-12-3(11)2-8-4(6)10-5(7)9-2/h1H3 |
InChI Key |
ZVBJCNRDNKEMFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13151724.png)




![2-[(3-Fluoro-4-methylphenyl)methyl]oxirane](/img/structure/B13151773.png)



![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid](/img/structure/B13151821.png)

